molecular formula C13H9NO2 B181900 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2382-08-3

2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B181900
CAS RN: 2382-08-3
M. Wt: 211.22 g/mol
InChI Key: CZMAEVKITVSOPP-UHFFFAOYSA-N
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Description

2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinoline alkaloids . Isoquinoline alkaloids are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . Traditional methods for the synthesis of isoquinoline derivatives involve the use of strong acids or bases as catalysts . Therefore, the development of new efficient processes for the synthesis of isoquinoline and its derivatives has been a focus of recent research .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 27 bonds, including 18 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, and 1 imide(-thio) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.34 . The predicted boiling point is 488.4±47.0 °C, and the predicted density is 1.57±0.1 g/cm3 . The predicted pKa value is -0.35±0.20 .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. These findings highlight the versatility of isoquinoline compounds in pharmacotherapeutic applications, serving as a foundation for developing novel low-molecular-weight inhibitors for diverse conditions (Danao et al., 2021).

Therapeutic Potential in Anticancer Research

Isoquinoline alkaloids, including synthetic derivatives, show significant anticancer properties. Research into the binding aspects and implications for drug design indicates that isoquinoline compounds' interaction with nucleic acids could be crucial for developing effective therapeutic agents against cancer (Bhadra & Kumar, 2012).

Role in Therapeutics and Drug Discovery

Tetrahydroisoquinolines, derivatives of isoquinoline, have been explored for their therapeutic potential, with applications ranging from cancer treatment to managing infectious diseases like malaria and tuberculosis. Their role as novel class drugs with unique mechanisms of action emphasizes the critical role of isoquinoline scaffolds in therapeutic innovations (Singh & Shah, 2017).

Insights from Other Related Research

Further research into isoquinoline derivatives and their interactions with nucleic acids underlines their potential in designing drugs targeting specific molecular pathways. These studies provide a comprehensive understanding of the mode, mechanism, and specificity of binding, which is crucial for the development of nucleic acid-based therapeutics (Basu & Kumar, 2018).

Future Directions

The future directions for the study of 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione and similar compounds likely involve the development of new methods for efficient synthesis, further exploration of their biological activities, and potential applications in the treatment of various diseases .

properties

IUPAC Name

2-methylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c1-14-12(15)9-6-2-4-8-5-3-7-10(11(8)9)13(14)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAEVKITVSOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178527
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2382-08-3
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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